![molecular formula C13H10N2O2S B1438668 5-(Thiophen-3-yl)-10,13-dioxa-4,6-diazatricyclo[7.4.0.0^{3,7}]trideca-1(9),2,4,7-tetraene CAS No. 1097819-60-7](/img/structure/B1438668.png)

5-(Thiophen-3-yl)-10,13-dioxa-4,6-diazatricyclo[7.4.0.0^{3,7}]trideca-1(9),2,4,7-tetraene

Overview

Description

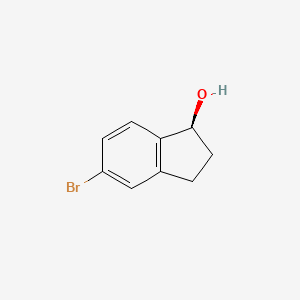

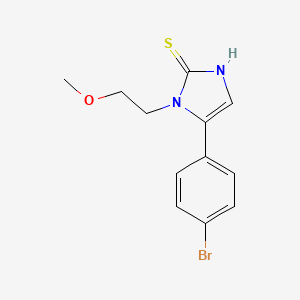

5-(Thiophen-3-yl)-10,13-dioxa-4,6-diazatricyclo[7.4.0.0^{3,7}]trideca-1(9),2,4,7-tetraene is a useful research compound. Its molecular formula is C13H10N2O2S and its molecular weight is 258.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis and molecular structure of a substituted 8-oxa-10-azatricyclo tridecatetraene : This study describes the isolation of a complex compound through the condensation of salicyl aldehyde with acetoacetic ester and methylamine, with its molecular structure confirmed via x-ray crystallography. The compound exhibits an intricate molecular architecture, highlighting the synthetic versatility of tricyclic frameworks in chemical research A. L. Soldatenkov et al., 1996.

One-Pot Synthesis under Microwave Irradiation : This paper demonstrates the efficient synthesis of oxygen-bridged monastrol analogs using a one-pot three-component condensation reaction. The study underscores the utility of microwave irradiation in facilitating rapid, solvent-free reactions, offering a sustainable pathway to complex heterocycles Qingfang Cheng et al., 2012.

Molecular and Crystal Structures

Molecular structures of conjugated ene-ynes from thiophene : Describing the crystal structures of two conjugated ene-yne derivatives of thiophene, this research provides insights into the spatial arrangement and bonding patterns within these molecules, contributing to the understanding of thiophene-based compounds' electronic and optical properties J. G. Garcia et al., 1996.

Crystal structure of ethyl 9-methyl-10-phenyl-11-thioxo-8-oxa-10,12-diazatricyclo trideca-2(7),3,5-trien-13-carboxylate : Through single crystal XRD analysis, this study reveals the crystal structure of a complex tricyclic compound, highlighting the structural diversity attainable with thiophene motifs and providing a foundation for developing novel materials with specific properties A. Magerramov et al., 2010.

Application in Electrochemistry and Materials Science

Lead-selective membrane electrodes based on dithiophenediazacrown ether derivatives : Investigating the application of diazacrown ethers with thiophene side groups in ion-selective electrodes, this study demonstrates the potential of thiophene derivatives in environmental monitoring and analytical chemistry, particularly in detecting lead ions in water samples Xinhao Yang et al., 1997.

Synthesis and multi-electrochromic properties of asymmetric structure polymers : This research explores the electrochemical and electrochromic properties of novel asymmetric polymers based on carbazole-EDOT and dithienylpyrrole derivatives, indicating the significance of thiophene-containing polymers in developing advanced electrochromic devices Bin Hu et al., 2019.

properties

IUPAC Name |

2-thiophen-3-yl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O2S/c1-4-18-7-8(1)13-14-9-5-11-12(6-10(9)15-13)17-3-2-16-11/h1,4-7H,2-3H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXRAZOFXDNWHGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=C3C(=C2)N=C(N3)C4=CSC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Tert-butylphenyl)amino]pyridine-3-carbothioamide](/img/structure/B1438585.png)

![2-{Methyl[(3-nitrophenyl)carbamoyl]amino}acetic acid](/img/structure/B1438590.png)

![[5-(2-Fluorophenyl)isoxazol-3-yl]acetonitrile](/img/structure/B1438596.png)

![7-(2-furyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1438598.png)

![N-[2-(2-fluorophenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B1438603.png)

![8-Acetyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B1438608.png)